4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, also known as DS2, is a synthetic compound widely employed in scientific research as a selective allosteric modulator of GABAA receptors containing the δ subunit []. These receptors play a crucial role in mediating tonic inhibition in the central nervous system, making DS2 a valuable tool for investigating their function and potential therapeutic applications.
DS2, also known as delta selective compound 2, is a synthetic organic compound classified as a selective agonist for the delta-2 subunit of gamma-aminobutyric acid type A receptors. Its IUPAC name is 4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, and it has a CAS Registry Number of 374084-31-8. DS2 has garnered attention in pharmacological research due to its potential therapeutic effects in modulating inflammation and improving recovery post-stroke by influencing immune responses and neuronal signaling pathways .
The synthesis of DS2 involves several chemical reactions to construct its complex structure. While specific synthetic routes are not extensively detailed in the available literature, it typically involves:
The precise conditions (temperature, solvents, catalysts) for these reactions are not explicitly documented in the sources but would typically be optimized for yield and purity.
The molecular structure of DS2 can be represented as follows:
The structure features:
This configuration is crucial for its selective binding to GABA receptors, particularly those containing the delta subunit .
DS2 primarily functions through its interaction with GABA receptors, specifically modulating receptor activity rather than undergoing traditional chemical reactions. The key reactions can be summarized as:
The mechanism of action for DS2 involves several pathways:
DS2 exhibits several notable physical and chemical properties:
These properties influence its application in research and potential therapeutic contexts.
DS2 has several significant applications in scientific research:
The discovery of extrasynaptic δ-subunit-containing GABAA receptors (δ-GABAARs) fundamentally reshaped inhibitory neurotransmission models. Initial studies in the 1990s identified tonic currents in cerebellar granule cells mediated by α6βδ receptors, distinct from synaptic γ2-containing receptors responsible for phasic inhibition [2] [6]. This divergence was later confirmed in thalamus (α4βδ), hippocampus (α4βδ/α5βγ2), and cortex (α4βδ), establishing δ-GABAARs as specialized sensors of ambient GABA due to high affinity (EC50 ~0.5–3 µM) and limited desensitization [2] [6] [8].
The development of δ-selective tools proved challenging. THIP/gaboxadol, an agonist initially considered δ-selective, exhibited significant activity at synaptic receptors, complicating interpretation [6]. Delta Selective Compound 2 (DS2; 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) emerged from a 2009 screen as a positive allosteric modulator (PAM) showing >10-fold selectivity for α4β1δ over α1β2γ2 and α4β2γ2 receptors [1] [4]. For over a decade, DS2 became a key experimental tool despite its molecular binding site remaining elusive until 2021, when mutagenesis studies identified critical transmembrane domain residues [1] [4].
Table 1: Key Milestones in δ-GABAA Receptor Research
Year | Discovery | Significance |
---|---|---|
1996 | Tonic currents in cerebellar granule cells | First functional evidence of extrasynaptic inhibition [2] [6] |
2002 | High neurosteroid sensitivity of δ receptors | Linked endogenous modulators to δ receptor function [6] |
2009 | DS2 identified as PAM for α4β3δ receptors | First δ-selective synthetic tool compound [1] [4] |
2021 | Cryo-EM structures of αβ GABAARs; DS2 binding site identified | Revealed TMD α4(+)/β1(-) interface as DS2 site [1] [4] [10] |
δ-GABAARs regulate neuronal excitability through persistent chloride conductance, influencing network dynamics and plasticity. Their extrasynaptic localization positions them as key modulators of pathological hyperactivity states:
Neurological Disorders: In thalamocortical circuits, δ-GABAARs control burst firing and oscillations. Aberrant tonic inhibition in thalamic relay neurons is implicated in absence epilepsy, where δ-receptor upregulation enhances inhibition, promoting spike-wave discharges [2] [6]. Conversely, reduced δ-mediated tonic inhibition in dentate gyrus granule cells increases seizure susceptibility in temporal lobe epilepsy [6] [8].
Stroke Recovery: Transient suppression of tonic inhibition via δ-receptor modulation improves functional recovery post-stroke. DS2 (0.1 mg/kg) administered 1-hour post-photothrombotic stroke in mice reduced infarct volume by 35% and improved motor function. This effect correlated with dampened peripheral inflammation: decreased TNF-α, IL-17, and IL-6 levels, and reduced NF-κB activation in macrophages [5]. Notably, DS2’s limited brain penetration (~10% of plasma levels) suggests peripheral immunomodulation dominates its in vivo effects [5].
Neuropsychiatric Indications: δ-GABAARs are sensitive to neurosteroids like allopregnanolone, which fluctuate during stress, pregnancy, and postpartum periods. Deficiencies may contribute to postpartum depression (PPD), explaining the efficacy of allopregnanolone analogs (brexanolone) in PPD [3] [9]. DS2’s ability to enhance tonic inhibition without direct neurosteroid interactions provides an alternative mechanistic approach [1] [4].
Table 2: Physiological and Pathophysiological Roles of δ-GABAA Receptors
Brain Region | Receptor Subtype | Physiological Role | Pathological Association |
---|---|---|---|
Cerebellum | α6βδ | Motor coordination; gain control of excitation | Essential tremor; alcohol sensitivity |
Thalamus | α4βδ | Sleep spindles; burst firing regulation | Absence epilepsy; insomnia |
Dentate Gyrus | α4βδ | Pattern separation; excitability gatekeeper | Temporal lobe epilepsy; cognitive deficits |
Neocortex | α4βδ | Network synchrony; gain modulation | Stroke; schizophrenia |
Neurosteroids (e.g., allopregnanolone, THDOC) are endogenous δ-GABAAR modulators with clinical relevance but significant limitations:
Synthetic Agents prior to DS2 faced distinct challenges:
Table 3: Comparative Mechanisms of δ-GABAA Receptor Modulators
Modulator | Primary Target Site | Subunit Selectivity | Key Limitation |
---|---|---|---|
Allopregnanolone | TMD α/β interface (non-selective) | δ ≈ γ2 > α5βγ2 | Biphasic effects; hormonal interactions |
THIP | Orthosteric site (β+/α– ECD interface) | δ > γ2 (partial agonist) | Desensitization; off-target excitation |
DS2 | TMD α4(+)/β1(–) interface | δ >>> γ2 (PAM) | Low brain penetration (peripheral effects) |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9